Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Introduction & Scientific Significance
In the landscape of modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a highly validated strategy for improving metabolic stability, modulating pKa, and enhancing lipophilicity. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS: 89972-18-9) represents a highly specialized, fluorinated N-heterocycle that serves as a critical building block in medicinal chemistry. Unlike standard piperazines, this molecule features a unique hemiaminal core stabilized by a trifluoromethyl group, offering a rigidified, hydrogen-bond-rich motif for structure-based drug design.
This guide provides an in-depth analysis of its chemical architecture, the mechanistic causality behind its synthesis, and its thermodynamic behavior, designed for researchers and application scientists scaling up novel pharmacophores.
Molecular Architecture and Physicochemical Profile
The structural topology of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one is defined by a six-membered lactam (piperazin-2-one) ring. The defining feature is the C3 stereocenter , which simultaneously hosts a hydroxyl group (-OH) and a trifluoromethyl group (-CF3), flanked by a secondary amine (N4) and a carbonyl (C2).
This specific arrangement constitutes a hemiaminal (or an imine hydrate). In non-fluorinated analogs, hemiaminals are highly unstable and spontaneously dehydrate. However, the profound electron-withdrawing capacity of the -CF3 group fundamentally alters the electron density distribution, trapping the molecule in its hydrated state.
Quantitative Structural Data
The following table summarizes the core physicochemical and identification metrics for the compound, validated by standard chemical repositories .
| Property | Value |
| IUPAC Name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
| CAS Registry Number | 89972-18-9 |
| Molecular Formula | C5H7F3N2O2 |
| Molecular Weight | 184.12 g/mol |
| SMILES String | O=C1NCCNC1(O)C(F)(F)F |
| Physical State | Colorless to white solid |
| Melting Point | 184–185 °C |
Mechanistic Synthesis: Pathway and Protocol
The synthesis of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one relies on a highly efficient, catalyst-free condensation reaction between a vicinal diamine and a fluorinated ketoester [1][2].
Reaction Pathway
The reaction proceeds via a two-step cascade:
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Amidation: One primary amine of ethylenediamine acts as a nucleophile, attacking the ester carbonyl of ethyl 3,3,3-trifluoropyruvate to form an amide bond (N1-C2), expelling ethanol.
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Intramolecular Cyclization: The remaining primary amine attacks the highly electrophilic ketone carbonyl (C3) to close the six-membered ring, generating the hemiaminal.
Reaction workflow for synthesizing 3-hydroxy-3-(trifluoromethyl)piperazin-2-one.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system , utilizing differential solubility to drive the reaction to completion while providing real-time visual confirmation of product formation.
Reagents:
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Ethylenediamine (1.00 equiv, e.g., 10.0 mmol)
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Ethyl 3,3,3-trifluoropyruvate (1.00 equiv, e.g., 10.0 mmol)
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Solvent: 2-Propanol (2-PrOH)
Methodology:
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Preparation: Dissolve ethylenediamine in 2-PrOH (approx. 20 mL for a 10 mmol scale) in a round-bottom flask equipped with a magnetic stirrer.
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Causality: 2-PrOH is selected because it is a protic solvent that facilitates the necessary proton transfers during amidation and cyclization, while selectively acting as an anti-solvent for the final product.
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Addition: Introduce ethyl 3,3,3-trifluoropyruvate dropwise to the stirred solution at room temperature (293 K).
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Causality: Dropwise addition controls the exothermic nature of the initial amidation, preventing uncontrolled oligomerization of the diamine.
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Maturation: Stir the mixture continuously for 24 hours at room temperature.
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Causality: Elevated temperatures must be strictly avoided. Heating forces the dehydration of the hemiaminal into an unstable cyclic imine, which can lead to degradation.
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Self-Validation Checkpoint: As the reaction progresses, the highly polar hemiaminal product will spontaneously precipitate from the 2-PrOH solution as a colorless solid. The cessation of new precipitate formation indicates reaction completion.
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Isolation: Filter the precipitate under vacuum. Wash the filter cake with three portions of cold 2-PrOH (3 × 2 mL) to remove unreacted starting materials and the ethanol byproduct.
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Drying: Air-dry the solid overnight to yield the pure product (typical yield: >80%).
Thermodynamic Stability: The "Fluorine Effect"
To utilize this compound effectively, researchers must understand the thermodynamic causality behind its structure. In organic chemistry, the equilibrium between an imine and its hydrated hemiaminal form heavily favors the imine due to the entropic advantage of releasing a water molecule.
However, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one defies this rule. The -CF3 group is profoundly electronegative (exerting a strong -I inductive effect). If the molecule were to dehydrate to form an imine (C=N double bond), the resulting partial positive charge on the C3 carbon would be highly destabilized by the adjacent electron-withdrawing -CF3 group. Consequently, the tetrahedral (sp3) hybridized state of the hemiaminal is thermodynamically locked and stabilized.
Thermodynamic stabilization of the hemiaminal form driven by the -CF3 group.
Applications in Medicinal Chemistry
The unique structural properties of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one make it a premium scaffold for drug development:
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Metabolic Resistance: The piperazin-2-one lactam ring is highly resistant to oxidative metabolism by Cytochrome P450 enzymes compared to standard piperazines.
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Pharmacophore Rigidification: The presence of the massive -CF3 group restricts the conformational flexibility of the piperazine ring, locking it into a specific geometry that can enhance target binding affinity and selectivity.
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Anticancer Lead Generation: Derivatives of this scaffold, particularly when reacted with P-nucleophiles to form aminophosphonates, have demonstrated significant cytotoxic activity against various cancer cell lines, making it a valuable precursor in oncology research [2][3].
References
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Iwanejko, J., Samadaei, M., Pinter, M., Senfter, D., Madlener, S., Kochel, A., Rohr-Udilova, N., & Wojaczyńska, E. (2021). "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Materials (Basel), 14(9), 2138. URL:[Link]
